PF-3644022

MK2 inhibition Kinase assay ATP-competitive

PF-3644022 [(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one] is a benzothiophene-based, ATP-competitive MK2 inhibitor (Ki=3 nM, IC50=5.2 nM). Unlike p38 MAPK inhibitors (e.g., BIRB-796, SB-203580), PF-3644022 selectively blocks the p38-MK2 axis while preserving MSK1/2-mediated IL-10 production and avoiding compensatory JNK activation—eliminating confounding hepatotoxicity signals. With cellular TNFα IC50 of 160 nM (U937) and oral ED50 values of 6.9–20 mg/kg in acute and chronic inflammation models, it serves as the reference standard for in vivo MK2 inhibitor efficacy. Validated in CNS neuroinflammation models (N9 microglia), this is the definitive tool for clean dissection of MK2-dependent signaling. Choose PF-3644022 for maximal target engagement with minimal off-pathway interference.

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
CAS No. 1276121-88-0
Cat. No. B15607700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3644022
CAS1276121-88-0
Molecular FormulaC21H18N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1
InChIKeyCMWRPDHVGMHLSZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3644022 (CAS 1276121-88-0): A Benchmark Oral MK2 Inhibitor for Inflammatory and Kinase Research


PF-3644022 [(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one] is a benzothiophene-based, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2, also known as MAPKAPK2). It inhibits MK2 with a Ki of 3 nM and an IC50 of 5.2 nM [1]. PF-3644022 is orally bioavailable and was the first MK2 inhibitor to demonstrate efficacy in both acute and chronic preclinical models of inflammation [1]. The compound also inhibits related kinases MK3 (IC50 = 53 nM) and p38-regulated/activated kinase (PRAK, IC50 = 5.0 nM) and displays broad selectivity when profiled against a panel of 200 human kinases [1][2].

Why MK2-Targeted PF-3644022 Cannot Be Replaced by p38 MAPK Inhibitors or Alternative MK2 Compounds


MK2 and p38 MAPK occupy distinct nodes in the inflammatory signaling cascade, and their inhibition produces divergent pharmacological profiles. p38 MAPK inhibitors such as BIRB-796 broadly suppress both pro-inflammatory (TNFα, IL-6) and anti-inflammatory (IL-10) cytokines, while also causing compensatory JNK activation—a mechanism linked to hepatotoxicity and other clinical adverse events [1]. In contrast, PF-3644022 selectively inhibits MK2 downstream of p38, preserving MSK1/2-mediated IL-10 production and avoiding JNK activation [1]. Among MK2 inhibitors, PF-3644022 differs from MK2-IN-3 (IC50 = 8.5 nM) and the non-ATP-competitive MK2 Inhibitor IV (IC50 = 110 nM) in both intrinsic potency and inhibition mechanism, which directly affect cellular TNFα suppression and in vivo dose requirements [2]. These quantitative mechanistic and potency differences preclude simple interchangeability.

PF-3644022 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Data


MK2 Enzymatic Potency: PF-3644022 vs. MK2-IN-3 vs. MK2 Inhibitor IV

PF-3644022 inhibits MK2 with a Ki of 3 nM (IC50 = 5.2 nM) in an ATP-competitive manner [1]. By comparison, the ATP-competitive MK2 inhibitor MK2-IN-3 exhibits an IC50 of 8.5 nM, and the non-ATP-competitive MK2 Inhibitor IV shows an IC50 of 110 nM [2]. PF-3644022 is thus approximately 1.6-fold more potent than MK2-IN-3 and 21-fold more potent than MK2 Inhibitor IV at the enzymatic level.

MK2 inhibition Kinase assay ATP-competitive

Cellular TNFα Inhibition in U937 Cells: PF-3644022 vs. MK2-IN-3

In the human U937 monocytic cell line, PF-3644022 inhibits TNFα production with an IC50 of 160 nM [1]. MK2-IN-3 requires an IC50 of 4.4 µM (4,400 nM) to achieve the same effect under comparable conditions . PF-3644022 demonstrates an approximately 27.5-fold greater cellular potency for TNFα suppression.

TNFα inhibition U937 monocytic cells Cellular potency

Anti-Inflammatory Cytokine IL-10 Sparing: PF-3644022 vs. BIRB-796 (Direct Head-to-Head)

In a direct comparative study, the p38 MAPK inhibitor BIRB-796 potently inhibited LPS-induced secretion of the anti-inflammatory cytokine IL-10 in human PBMCs with an IC50 of 118 nM, whereas the MK2 inhibitor PF-3644022 showed only very weak inhibition of IL-10 with an IC50 of 2,630 nM [1]. This >22-fold selectivity window for sparing IL-10 is a key mechanistic advantage, as suppression of IL-10 by p38 inhibitors is thought to contribute to the disbalance of pro- and anti-inflammatory responses and associated clinical toxicities [1].

IL-10 sparing Anti-inflammatory cytokine Safety differentiation

JNK Activation Avoidance: PF-3644022 vs. BIRB-796 (Direct Head-to-Head)

In U937 cells stimulated with LPS, the p38 inhibitor BIRB-796 caused significant activation (phosphorylation) of JNK, a stress kinase implicated in liver toxicity and tumor promotion, whereas PF-3644022 showed no JNK activation up to a concentration of 10 µM [1]. This differential effect is attributed to the fact that p38 inhibition disrupts a negative-feedback loop that normally restrains JNK activity, while MK2 operates downstream of this regulatory node [1].

JNK activation Kinase crosstalk Hepatotoxicity

Oral In Vivo Efficacy: PF-3644022 ED50 in Acute and Chronic Inflammation Models

PF-3644022 is the first MK2 inhibitor reported to demonstrate oral efficacy in both acute and chronic models of inflammation [1]. In the rat acute LPS-induced TNFα model, oral PF-3644022 inhibited TNFα production with an ED50 of 6.9 mg/kg. In the chronic streptococcal cell wall-induced arthritis model, oral PF-3644022 inhibited paw swelling with an ED50 of 20 mg/kg [1]. Efficacy in the chronic model was strongly correlated with maintaining a plasma Cmin above the EC50 from the acute TNFα model [1]. Most alternative MK2 inhibitors lack published in vivo oral efficacy data, and the comparator BIRB-796, despite oral bioavailability, has not advanced clinically due to toxicity concerns [2].

Oral efficacy LPS-induced TNFα model Streptococcal cell wall arthritis

MK2 Selectivity Profile: PF-3644022 Kinase Panel vs. BIRB-796 p38α Selectivity

PF-3644022 was profiled against a panel of 200 human kinases and demonstrated good selectivity, with notable off-target activity only against MK3 (IC50 = 53 nM) and PRAK (IC50 = 5.0 nM), both closely related to MK2 [1]. In contrast, BIRB-796 is a pan-p38 inhibitor with IC50 values of 38, 65, 200, and 520 nM against p38α, p38β, p38γ, and p38δ isoforms respectively, and also inhibits JNK2 (IC50 approximately 3.3 µM) [2]. PF-3644022 targets a single downstream kinase, whereas BIRB-796 blocks all four p38 isoforms and multiple downstream effectors, leading to broader pathway perturbation [3].

Kinase selectivity Off-target profiling MK3/PRAK

Definitive Application Scenarios for PF-3644022 Based on Proven Comparative Advantages


MK2-Specific Target Validation Without p38 Pathway Confounding

PF-3644022 enables clean dissection of MK2-dependent signaling without the confounding effects of broad p38 MAPK inhibition. Its selective profile—sparing MSK1/2 phosphorylation and IL-10 production while avoiding JNK activation—makes it the compound of choice for studies that require attribution of inflammatory phenotypes specifically to the p38-MK2 axis rather than to p38 itself [1]. In contrast, use of BIRB-796 or SB-203580 would simultaneously suppress anti-inflammatory cytokine production and activate pro-toxicity JNK pathways, complicating data interpretation [1].

Preclinical Oral Efficacy Benchmarking in Inflammation Models

With published oral ED50 values of 6.9 mg/kg (acute LPS-TNFα) and 20 mg/kg (chronic arthritis paw swelling), PF-3644022 serves as the reference standard for in vivo MK2 inhibitor efficacy [1]. New MK2 inhibitors lacking in vivo data should be benchmarked against PF-3644022 in these models. The compound's demonstrated oral activity also makes it suitable for PK/PD modeling studies where target engagement must be correlated with plasma exposure [1].

TNFα-Driven Inflammation Research Requiring High Cellular Potency

With a cellular TNFα IC50 of 160 nM in U937 cells and 1.6 µM in human whole blood, PF-3644022 offers substantially greater cellular potency than MK2-IN-3 (IC50 = 4.4 µM in U937 cells) [1]. Researchers studying TNFα-dependent inflammatory mechanisms in monocytic cell lines or primary PBMCs should select PF-3644022 when maximal suppression of TNFα at nanomolar concentrations is required, minimizing vehicle/solvent effects and off-target cytotoxicity [1].

Neuroinflammation and Microglial Activation Studies

PF-3644022 has been validated in a mouse microglial N9 cell line model of cigarette smoke extract-induced neuroinflammation, where it significantly reduced oxidative stress markers and pro-inflammatory cytokines while improving antioxidant protein levels [1]. This application extends beyond peripheral inflammation to CNS-relevant models, distinguishing PF-3644022 from MK2 inhibitors lacking neuroinflammatory model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3644022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.